JSH-150

Kinase Inhibition CDK9 IC50

JSH-150 is the definitive CDK9 inhibitor for precise transcriptional research. With sub-nanomolar potency (IC50 1 nM) and exceptional kinome selectivity (S(1)=0.01), it minimizes off-target effects, ensuring reproducible data. Its validated low-dose in vivo efficacy (10 mg/kg oral) reduces PK/PD optimization needs, making it the optimal choice for mechanistic studies.

Molecular Formula C24H33ClN6O2S
Molecular Weight 505.1 g/mol
Cat. No. B608255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJSH-150
SynonymsJSH-150;  JSH 150;  JSH150; 
Molecular FormulaC24H33ClN6O2S
Molecular Weight505.1 g/mol
Structural Identifiers
SMILESCOCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl
InChIInChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31)
InChIKeyXSDZPPRQLIZLDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JSH-150 (CAS 2247481-21-4) as a Highly Selective CDK9 Inhibitor for Cancer Research Procurement


JSH-150 (CAS 2247481-21-4, molecular weight 505.08, C₂₄H₃₃ClN₆O₂S) is a synthetic, highly selective and potent ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9). It was rationally designed through a structure-guided approach to achieve minimal off-target kinase inhibition [1]. The compound exhibits an IC₅₀ of 1 nM against CDK9 in biochemical assays and demonstrates a selectivity window of 300–10,000-fold over other CDK family members, with a kinome-wide selectivity score S(1) of 0.01 across 468 kinases . JSH-150 is intended exclusively for research use in oncology, hematology, and transcriptional regulation studies .

Why Substituting JSH-150 with Other CDK9 Inhibitors Invalidates Experimental Reproducibility


While many small molecules inhibit CDK9, JSH-150 is distinguished by a unique combination of sub-nanomolar biochemical potency and an exceptionally broad kinome selectivity profile, which is not reliably replicated by its closest analogs. Substituting JSH-150 with NVP-2 (IC₅₀ 0.514 nM) introduces a higher risk of CDK10 inhibition (IC₅₀ 29 nM) ; using AZD4573 (IC₅₀ <4 nM) alters experimental outcomes due to its distinct, rapid-off binding kinetics (t₁/₂ 16 min) ; and employing MC180295 (IC₅₀ 5 nM) provides a significantly narrower selectivity margin (22.5-fold) over off-target CDKs . Consequently, direct substitution without re-optimization of dosage and exposure parameters can lead to divergent pharmacodynamic responses, confounding data interpretation and undermining the validity of mechanistic studies centered on CDK9-specific transcriptional regulation.

Quantitative Differentiation of JSH-150: Head-to-Head and Cross-Study Comparative Evidence


Biochemical Potency: JSH-150 vs. NVP-2 and MC180295

In a direct biochemical comparison, JSH-150 demonstrates an IC₅₀ of 1 nM against CDK9 [1]. This is slightly less potent than the ATP-competitive probe NVP-2 (IC₅₀ = 0.514 nM) but significantly more potent than the widely used selective inhibitor MC180295 (IC₅₀ = 5 nM) . The intermediate potency of JSH-15 suggests a unique balance between target engagement and potential for reduced non-specific binding at higher concentrations compared to ultra-potent analogs like NVP-2.

Kinase Inhibition CDK9 IC50 Biochemical Assay Enzymatic Activity

Kinome Selectivity: JSH-150 vs. CDK9 Inhibitor Class Averages

JSH-150 exhibits a kinome-wide selectivity score S(1) of 0.01 across 468 kinases/mutants in the KINOMEscan assay [1]. This level of selectivity is superior to other CDK9 inhibitors profiled in the same assay panel, such as NVP-2 (S(1) = 0.09, targeting 40 of 468 kinases) and THAL-SNS-032 (S(1) = 0.03, targeting 13 of 468 kinases) [2]. This quantification translates to JSH-150 inhibiting only ~5 kinases off-target at >90% inhibition, compared to ~42 for NVP-2 and ~14 for THAL-SNS-032 [2].

Kinome Selectivity Off-Target Activity KINOMEscan Selectivity Score Kinase Profiling

Cellular Antiproliferative Activity: JSH-150 vs. MC180295 in Cancer Cell Lines

JSH-150 demonstrates sub-micromolar to nanomolar antiproliferative activity across a panel of solid tumor and leukemia cell lines, with GI₅₀ values ranging from 0.002 to 0.044 µM . This potency in cellular models is superior to MC180295, which exhibits a median IC₅₀ of 171 nM across 46 cell lines representing six different malignancies [1]. The higher cellular potency of JSH-150 correlates with its ability to effectively suppress downstream markers like MCL-1 and c-Myc at lower concentrations .

Antiproliferative Activity GI50 Cancer Cell Lines Cytotoxicity Leukemia

In Vivo Efficacy and Tolerability: JSH-150 vs. NVP-2 and MC180295

In the MV4-11 acute myeloid leukemia xenograft mouse model, JSH-150 at 10 mg/kg (oral) nearly completely suppressed tumor progression [1]. This robust in vivo activity is supported by acceptable oral bioavailability across species (F = 45.01% in mice, 45.10% in rats, 39.15% in dogs) . While NVP-2 shows potent cellular inhibition (MOLT4 IC₅₀ = 9 nM), its in vivo efficacy profile is less extensively characterized in peer-reviewed literature . MC180295, despite being effective in vivo, required higher doses (e.g., 60 mg/kg) to achieve comparable tumor growth inhibition in some models [2], highlighting JSH-150's favorable balance of potency and systemic exposure.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition Bioavailability PK/PD

Selectivity Over CDK7: A Key Differentiator from NVP-2 and AZD4573

JSH-150 displays a remarkable 1,720-fold selectivity for CDK9 over CDK7 (IC₅₀ = 1.72 µM) . This is a critical differentiation point, as CDK7 is a closely related transcriptional kinase and its inhibition can confound CDK9-specific studies. In contrast, NVP-2 demonstrates a 1,136-fold selectivity over CDK1/CycB (IC₅₀ = 0.584 µM) but its selectivity over CDK7 is not explicitly quantified , and AZD4573 exhibits only ~275-fold selectivity over CDK7 (IC₅₀ = 1,100 nM) . This superior selectivity of JSH-150 over CDK7 is a direct result of its structure-guided design.

CDK7 CDK9 Selectivity Kinase Inhibitor Off-Target Activity Transcriptional CDKs

Optimal Research and Procurement Applications for JSH-150 Based on Quantitative Evidence


Elucidating CDK9-Specific Transcriptional Regulation in Cancer

JSH-150's exceptional kinome selectivity (S(1)=0.01) and >1,700-fold preference over CDK7 [1] make it the compound of choice for studies aiming to isolate CDK9's role in transcription elongation (e.g., RNA Pol II Ser2 phosphorylation) without confounding effects from CDK7-mediated initiation or other off-target kinases. This is critical for generating high-confidence, reproducible data in transcriptional profiling (e.g., ChIP-seq, RNA-seq) and mechanistic studies of MCL-1 and c-Myc suppression [2].

Preclinical In Vivo Efficacy Studies in Hematologic Malignancies

For researchers planning MV4-11 AML xenograft models, JSH-150 offers a validated, low-dose (10 mg/kg oral) regimen that achieves near-complete tumor suppression [3] with defined oral bioavailability (F ~40-45%) . This established in vivo framework reduces the need for extensive pilot PK/PD optimization and lowers compound consumption per study compared to alternatives like MC180295 that may require higher doses [4].

High-Throughput Screening (HTS) Counter-Screens for CDK9

The sub-nanomolar cellular potency of JSH-150 (GI₅₀ = 2-44 nM) combined with its favorable selectivity profile allows it to serve as a high-confidence positive control and a counter-screen compound in HTS campaigns. When screening for novel CDK9 modulators, using JSH-150 as a reference helps distinguish genuine hits from false positives arising from pan-kinase or CDK7 inhibition [5], thereby improving the efficiency and accuracy of hit-to-lead progression.

Comparative Selectivity Studies of CDK9 Inhibitor Chemotypes

Due to its extensively documented kinome-wide selectivity profile (KINOMEscan S-score) and direct head-to-head data against NVP-2 and THAL-SNS-032 [6], JSH-150 is an essential reference compound for academic and industrial groups developing or benchmarking novel CDK9 inhibitors. It provides a quantitative baseline for selectivity and potency that allows for meaningful cross-study comparisons and structure-activity relationship (SAR) analysis [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for JSH-150

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.